molecular formula C20H24N4O2 B12807157 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- CAS No. 146529-61-5

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)-

Cat. No.: B12807157
CAS No.: 146529-61-5
M. Wt: 352.4 g/mol
InChI Key: GCOPOUOKRHYMGX-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a piperazine moiety attached via a butyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusion with Pyridine Ring: The oxazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using a butyl halide as the linking chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazolone derivatives, while reduction may yield reduced forms of the piperazine moiety.

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds with the piperazine moiety but different linking chains or additional functional groups.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is unique due to its specific combination of the oxazole-pyridine fused ring system and the piperazine moiety

Properties

CAS No.

146529-61-5

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-(4-phenylpiperazin-1-yl)butyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C20H24N4O2/c25-20-24(19-18(26-20)9-6-10-21-19)12-5-4-11-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2

InChI Key

GCOPOUOKRHYMGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4

Origin of Product

United States

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